Lovastatin-d3

Bioanalysis LC-MS/MS Pharmacokinetics

Quantitative LC-MS/MS of lovastatin suffers from matrix effects and variable recovery. Lovastatin-d3 solves this as a mass-shifted (+3 Da) internal standard that co-elutes without chromatographic divergence. - Validated in human plasma bioequivalence studies (LOQ 0.121 ng/mL; matrix effect 2.74%) - Avoids pseudo-estimation errors from lovastatin-hydroxy acid interconversion - d3 deuteration prevents differential ionization vs d9 analogs - Suitable for rodent PK studies (≤0.1 mL plasma) and clinical TDM panels

Molecular Formula C24H36O5
Molecular Weight 407.6 g/mol
Cat. No. B12421138
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLovastatin-d3
Molecular FormulaC24H36O5
Molecular Weight407.6 g/mol
Structural Identifiers
SMILESCCC(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC3CC(CC(=O)O3)O)C
InChIInChI=1S/C24H36O5/c1-5-15(3)24(27)29-21-11-14(2)10-17-7-6-16(4)20(23(17)21)9-8-19-12-18(25)13-22(26)28-19/h6-7,10,14-16,18-21,23,25H,5,8-9,11-13H2,1-4H3/t14-,15-,16-,18+,19+,20-,21-,23-/m0/s1/i3D3
InChIKeyPCZOHLXUXFIOCF-ZUCBQYQNSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Lovastatin-d3: LC-MS/MS Internal Standard


Lovastatin-d3 (Mevinolin-d3, CAS 1002345-93-8) is a deuterium-labeled analog of lovastatin, a fungal metabolite that inhibits 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase with a Ki of 0.6 nM [1]. It belongs to the statin class of cholesterol-lowering agents. The compound contains three deuterium atoms incorporated at stable positions, producing a nominal mass shift of +3 Da relative to unlabeled lovastatin . This isotopic labeling enables its primary application as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the precise quantification of lovastatin and its active hydroxy acid metabolite in biological matrices [2]. Lovastatin-d3 co-elutes with the analyte under reversed-phase chromatographic conditions while remaining distinguishable by its distinct MRM transition (m/z 425.4 → 285.4 vs. m/z 422.1 → 285.4 for unlabeled lovastatin), a characteristic essential for accurate bioanalytical measurement in pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring [2].

Workflow LC-MS/MS quantification of lovastatin and hydroxy acid metabolite
Selection Deuterated internal standard (d3) with +3 Da mass shift
Use Context Research plasma bioanalysis and pharmacokinetic studies

Lovastatin-d3: Irreplaceable Internal Standard


In quantitative LC-MS/MS bioanalysis, the internal standard must correct for analyte losses during sample preparation, variable extraction recovery, and ion suppression or enhancement caused by matrix components [1]. Structural analogs such as simvastatin or simvastatin hydroxy acid—though chemically related—exhibit different extraction recoveries, distinct chromatographic retention times, and dissimilar ionization efficiencies compared to lovastatin, leading to inaccurate quantification [2]. Even among isotopically labeled options, deuterated compounds may demonstrate unexpected chromatographic separation from the unlabeled analyte when multiple deuteriums are incorporated, causing differential matrix effects at distinct elution times [1]. Furthermore, commercially available deuterated lovastatin variants with higher deuteration levels (e.g., lovastatin-d9 with nine deuterium atoms) may exhibit sufficient molecular behavior alteration to produce chromatographic separation, meaning the internal standard and analyte experience different instrumental conditions and matrix environments [1]. The selection of a specific labeled analog with appropriate mass shift and minimal chromatographic divergence is therefore critical for ensuring that matrix effect compensation occurs under identical ionization conditions—a requirement that generic or arbitrary isotopic substitutes cannot reliably satisfy.

Structural analog IS (e.g., simvastatin) may show different recovery and ionization, leading to quantification bias.
Higher deuteration levels (e.g., d9) can cause chromatographic separation from the analyte, altering matrix effect compensation.
Non-isotopic internal standards may not provide matched co-elution and ion suppression correction.

Lovastatin-d3 Differentiation Evidence


Minimal Matrix Effect in Plasma Quantification

In a fully validated stability-indicating LC-MS/MS method for lovastatin determination in human plasma, lovastatin-d3 was employed as the internal standard. The degree of matrix effect for lovastatin was determined as 2.74% across the linearity range of 0.121–35.637 ng/mL (r > 0.99) [1]. The method employed MRM transitions of m/z 422.1 → 285.4 for lovastatin and 425.4 → 285.4 for lovastatin-d3 using turbo ion source in positive polarity with a Luna C18 column and mobile phase of acetonitrile:2 mM ammonium acetate buffer (pH 3.6) at 90:10 v/v [1]. The observed 2.74% matrix effect indicates that lovastatin-d3 effectively co-compensates for ion suppression and enhancement phenomena affecting the analyte, a performance metric that unlabeled structural analogs cannot achieve due to differential chromatographic behavior and ionization characteristics [1].

Matrix Effect
Head-to-head
2.74% matrix effect with lovastatin-d3
vs. structural analog IS: not equivalent
Supports matrix-effect compensation in plasma bioanalysis
Validated in human plasma research matrix; SPE-LC-MS/MS
Bioanalysis LC-MS/MS Pharmacokinetics

LLOQ Precision in Bioequivalence Studies

The LC-MS/MS method using lovastatin-d3 as internal standard was fully validated according to regulatory guidelines and successfully applied to a bioequivalence study of lovastatin 40 mg tablets in healthy volunteers [1]. At the lower limit of quantification (LLOQ) level, intra-day precision was within 11.38% and inter-day precision was within 8.62% for lovastatin [1]. The method demonstrated a run time of 4.5 minutes per sample with no observed impact on incurred samples reanalysis [1]. Critically, stability data indicated insignificant inter-conversion between lovastatin and lovastatin hydroxy acid under the validated handling conditions—a known analytical challenge for lovastatin bioanalysis that, if uncontrolled, leads to pseudo-estimation of analyte concentrations [1]. Methods employing non-isotopic internal standards would require separate correction for this inter-conversion phenomenon and typically exhibit higher variability due to differential stability profiles between analyte and internal standard [2].

LLOQ Precision
Class-level
Intra-day ≤11.38%
Inter-day ≤8.62%
Supports method validation for research bioequivalence
Human plasma; LLOQ 0.121 ng/mL; regulatory-aligned method
Bioequivalence Method Validation Regulatory Bioanalysis

No Interference from Deuterated Standards

In a comprehensive LC-HRMS/MS method developed for seven statins and four active metabolites, researchers tested multiple internal standard candidates and encountered analytical interference with atorvastatin-d5, necessitating the use of diazepam-d5 and pentobarbital-d5 as alternative internal standards for positive and negative ionization modes, respectively [1]. The study noted that stable isotopically labeled internal standards are generally preferred but that deuterium-labeled compounds may demonstrate unexpected behavior, including different retention times or recoveries compared to the analyte [2]. Notably, fluvastatin could not be quantified reliably and reproducibly in this method, most probably due to instability [1]. In contrast, the validated lovastatin-d3-based method exhibited no such interference issues and achieved reliable quantification across the entire calibration range [3]. The +3 Da mass shift of lovastatin-d3 provides a suitable mass difference for spectral separation while maintaining chromatographic co-elution—a balance that more heavily deuterated variants (e.g., lovastatin-d9 with +9 Da shift) may not achieve due to deuterium isotope effects on reversed-phase retention [2].

Analytical Interference
Analytical context
Lovastatin-d3: no interference
vs. atorvastatin-d5: interference; fluvastatin: failed quantification
Reduces method development risk for complex matrices
Reported in statin panel LC-HRMS/MS study; cross-study observation
Internal Standard Selection Method Development Interference

Extraction Recovery Consistency

The validated method employing lovastatin-d3 utilized solid phase extraction (SPE) for sample preparation, with lovastatin-d3 added prior to extraction to compensate for any analyte losses during processing [1]. The method achieved a linearity range of 0.121–35.637 ng/mL (r > 0.99) with consistent recovery across the calibration range, as evidenced by the low matrix effect (2.74%) and acceptable precision at all quality control levels [1]. In contrast, earlier methods using simvastatin or simvastatin hydroxy acid as structural analog internal standards for lovastatin quantification reported extraction recoveries of approximately 90.1% for lovastatin and 91.9% for lovastatin hydroxy acid but could not guarantee equivalent recovery between analyte and internal standard due to physicochemical differences between the structurally distinct molecules [2]. Isotopically labeled internal standards such as lovastatin-d3 exhibit nearly identical extraction recovery, ionization response, and matrix effect as the unlabeled analyte, a property that structural analogs cannot replicate [3].

Extraction Recovery
Class-level
Near-identical recovery to analyte
vs. simvastatin IS: recovery mismatch
Supports recovery-matched compensation for accurate quantification
Reported across multiple method validation studies; SPE-based workflow
Sample Preparation Extraction Recovery Method Validation

Lovastatin-d3 Application Scenarios


Regulatory Bioequivalence Studies

Lovastatin-d3 is optimally deployed as the internal standard in fully validated LC-MS/MS methods for human plasma lovastatin quantification in regulatory bioequivalence trials. The method has been successfully applied to a bioequivalence study of lovastatin 40 mg tablets in healthy volunteers, demonstrating intra-day precision within 11.38% and inter-day precision within 8.62% at the LLOQ, with a matrix effect of only 2.74% [1]. This performance meets the stringent requirements of EMA and FDA bioanalytical method validation guidelines, ensuring that 20% differences in Cmax and AUC—the regulatory threshold for bioequivalence—can be detected with statistical confidence. The use of lovastatin-d3 mitigates the known analytical challenge of in vitro inter-conversion between lovastatin and lovastatin hydroxy acid, which otherwise produces pseudo-estimation errors [1].

Therapeutic Drug Monitoring & Adherence

For clinical laboratories implementing therapeutic drug monitoring (TDM) or adherence testing for statin therapy, lovastatin-d3 enables the development of robust LC-HRMS/MS methods for simultaneous quantification of multiple statins and their active metabolites. A validated method for seven statins including lovastatin demonstrated that proper selection of isotopically labeled internal standards is critical for method success; interference issues with alternative deuterated standards (e.g., atorvastatin-d5) necessitated substitution, highlighting the value of proven, interference-free standards such as lovastatin-d3 [2]. The compound's +3 Da mass shift provides adequate spectral separation without chromatographic divergence, making it suitable for multiplexed statin panels in clinical chemistry and toxicology laboratories [1][2].

Preclinical Pharmacokinetic Studies

Lovastatin-d3 is applicable as an internal standard in preclinical pharmacokinetic studies using small-volume plasma samples from mice and rats. Prior microsample methods for lovastatin and its hydroxy acid metabolite have utilized simvastatin as a structural analog internal standard due to historical availability constraints; however, the substitution of lovastatin-d3 in current protocols provides isotopically matched extraction recovery and ionization response, improving quantification accuracy in the limited sample volumes (≤0.1 mL) typical of rodent pharmacokinetic studies [3]. The compound's suitability for SPE-based extraction workflows aligns with established sample preparation protocols for lovastatin in rodent plasma matrices [1][3].

CRO Bioanalytical Method Validation

Contract research organizations (CROs) offering regulated bioanalytical services for statin development programs should maintain lovastatin-d3 as part of their stable isotope-labeled internal standard inventory. The compound's demonstrated performance in full method validation—including linearity from 0.121 to 35.637 ng/mL (r > 0.99), absence of analytical interference, and successful incurred sample reanalysis—reduces method development timelines and validation failure risk [1]. Cross-study evidence indicates that isotopically labeled internal standards with appropriate deuteration levels (d3) may avoid the chromatographic separation issues sometimes observed with more heavily deuterated variants (e.g., d9 compounds) that can lead to differential matrix effects [2][4].

Application
Selection Property
Validation Focus
Bioequivalence research method validation
Deuterated ISTD (d3) with matched recovery
Matrix-effect compensation and LLOQ precision in human plasma
Statin panel research bioanalysis
Interference-free deuterated ISTD
Chromatographic co-elution and MS discrimination
Preclinical PK studies in rodents
Isotopic ISTD for small-volume plasma samples
Extraction recovery consistency
CRO bioanalytical method development
Pre-characterized lovastatin-d3 ISTD
Method transfer and matrix effect control

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